molecular formula C12H10BrClN2O2 B8580333 5-Bromo-2-chloro-4-(2-ethoxyphenoxy)pyrimidine

5-Bromo-2-chloro-4-(2-ethoxyphenoxy)pyrimidine

Cat. No. B8580333
M. Wt: 329.57 g/mol
InChI Key: AHOMGTGIYWGUNV-UHFFFAOYSA-N
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Patent
US07776869B2

Procedure details

To a suspension of NaH (0.42 g 60% in mineral oil, 10.5 mmol) in DMF (8.0 mL) was slowly added 2-ethoxylphenol (1.34 g, 9.7 mmol) in MeCN (4.0 mL) at 0° C. under N2. After the addition, the reaction mixture was allowed to warm up to room temperature for 0.5 hour. 5-bromo-2,4-dichloropyrimidine (2.0 g, 8.8 mmol) in MeCN (16.0 mL) was slowly added and then the resulting reaction mixture was stirred at room temperature for 24 hour. EtOAc (120 mL) was added and washed with NaOH (30 mL, 0.5N) and brine (25×2 mL). The organic layer was dried with MgSO4, and concentrated under reduced pressure. The residue was purified by silica gel chromatography (10% to 30% EtOAc in Hexanes, gradient elution) to provide the 5-bromo-2-chloro-4-(2-ethoxyphenoxy)pyrimidine. MS m/z=330 [M+1]+. Calc'd for: C12H10BrClN2O2: 329
Name
Quantity
0.42 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
1.34 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Name
Quantity
16 mL
Type
solvent
Reaction Step Three
Name
Quantity
120 mL
Type
reactant
Reaction Step Four
Name
Quantity
4 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[O:3]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[OH:12])[CH2:4][CH3:5].[Br:13][C:14]1[C:15](Cl)=[N:16][C:17]([Cl:20])=[N:18][CH:19]=1.CCOC(C)=O>CN(C=O)C.CC#N>[Br:13][C:14]1[C:15]([O:12][C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[O:3][CH2:4][CH3:5])=[N:16][C:17]([Cl:20])=[N:18][CH:19]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.42 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
8 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.34 g
Type
reactant
Smiles
O(CC)C1=C(C=CC=C1)O
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
BrC=1C(=NC(=NC1)Cl)Cl
Name
Quantity
16 mL
Type
solvent
Smiles
CC#N
Step Four
Name
Quantity
120 mL
Type
reactant
Smiles
CCOC(=O)C
Step Five
Name
Quantity
4 mL
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 24 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
WASH
Type
WASH
Details
washed with NaOH (30 mL, 0.5N) and brine (25×2 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (10% to 30% EtOAc in Hexanes, gradient elution)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
BrC=1C(=NC(=NC1)Cl)OC1=C(C=CC=C1)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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